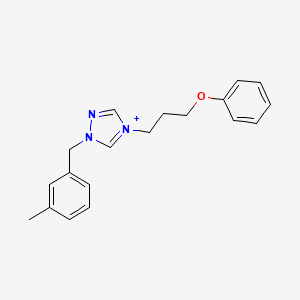
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with a 3-methylbenzyl group and a 3-phenoxypropyl group. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry, catalysis, and materials science.
准备方法
The synthesis of 1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The 3-methylbenzyl and 3-phenoxypropyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of alkyl halides or tosylates as electrophiles and the triazole ring as the nucleophile.
Quaternization: The final step involves the quaternization of the triazole nitrogen with an alkylating agent, such as methyl iodide or benzyl bromide, to form the triazolium salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反应分析
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxypropyl groups, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Catalysis: Triazolium salts are used as catalysts in various organic reactions, including cycloadditions, nucleophilic substitutions, and oxidations.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as ionic liquids and polymers, due to its unique structural properties.
作用机制
The mechanism of action of 1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium involves its interaction with molecular targets, such as enzymes and receptors. The triazolium ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity.
相似化合物的比较
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium can be compared with other triazolium salts, such as:
1-benzyl-4-methyl-1H-1,2,4-triazol-4-ium: This compound has a similar triazolium core but different substituents, leading to variations in its chemical and biological properties.
1-(4-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium: The presence of a chlorine atom in the benzyl group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazolium salts.
属性
分子式 |
C19H22N3O+ |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
1-[(3-methylphenyl)methyl]-4-(3-phenoxypropyl)-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C19H22N3O/c1-17-7-5-8-18(13-17)14-22-16-21(15-20-22)11-6-12-23-19-9-3-2-4-10-19/h2-5,7-10,13,15-16H,6,11-12,14H2,1H3/q+1 |
InChI 键 |
KCLBPCJRJNGIAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CN2C=[N+](C=N2)CCCOC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


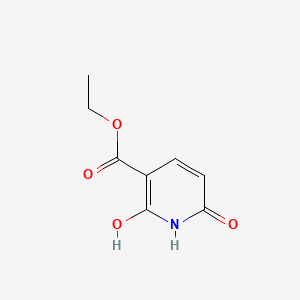
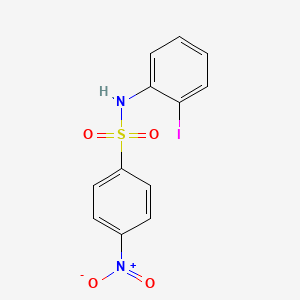
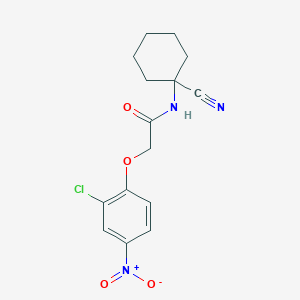
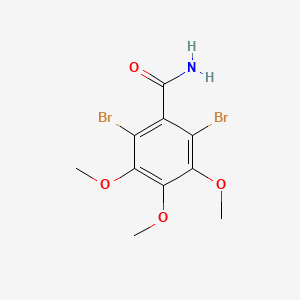
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)

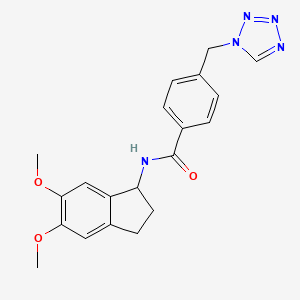
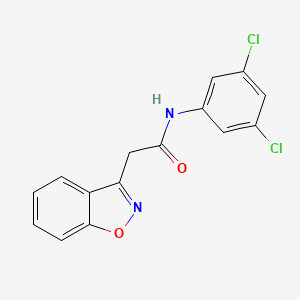
![(8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13366757.png)
![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
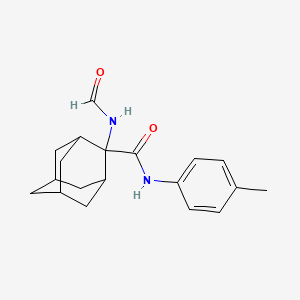
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
